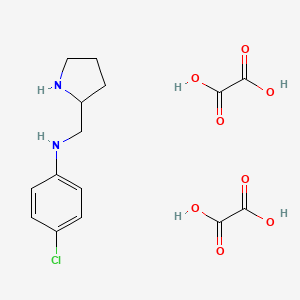

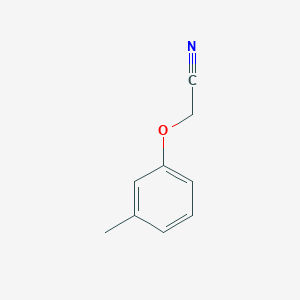

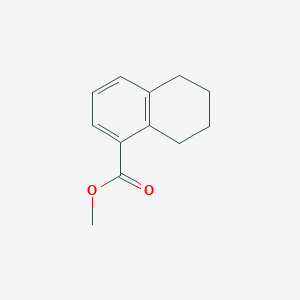

![molecular formula C12H15N3OS B1356370 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 915924-25-3](/img/structure/B1356370.png)

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (5-EPETA) is a synthetic organic compound that has been widely used in scientific research due to its unique properties. It is a versatile molecule that can be used in a variety of applications, including synthesis, drug discovery, and biochemical and physiological studies.

Applications De Recherche Scientifique

Quantum Theory of Atoms-in-Molecules Analysis

- El-Emam et al. (2020) conducted a study where they synthesized and analyzed crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine. Their research revealed insights into the orientation of amino groups and the nature of noncovalent interactions using the quantum theory of atoms-in-molecules (QTAIM) approach (El-Emam et al., 2020).

Synthesis and Antimicrobial Activity

- Sah et al. (2014) explored the synthesis of formazans from a Mannich base derivative of a 1,3,4-thiadiazole compound, similar to 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine, and evaluated its antimicrobial activity. This research provides insight into the potential biomedical applications of such compounds (Sah et al., 2014).

Synthesis and Chemical Characterization

- Maadadi et al. (2016) studied the reaction of ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate with various nucleophiles, providing insights into the chemical behavior of thiadiazole derivatives under different conditions. This research is relevant for understanding the chemical properties of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Maadadi et al., 2016).

Antiproliferative and Antimicrobial Properties

- Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine to investigate their biological activities, including antiproliferative and antimicrobial properties. This study can provide context for the potential biomedical applications of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine (Gür et al., 2020).

Corrosion Inhibition

- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the corrosion inhibition performances of various thiadiazole derivatives. Their findings help understand the potential use of 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine in corrosion inhibition applications (Kaya et al., 2016).

Antitubercular Agents

- Ramprasad et al. (2015) designed phenothiazine and 1,3,4-thiadiazole hybrid derivatives to evaluate their inhibition activity against Mycobacterium tuberculosis. This research indicates the potential of thiadiazole derivatives in treating tuberculosis (Ramprasad et al., 2015).

Propriétés

IUPAC Name |

5-[2-(4-ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-9-3-5-10(6-4-9)16-8-7-11-14-15-12(13)17-11/h3-6H,2,7-8H2,1H3,(H2,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQJQVRHKIAKIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589702 |

Source

|

| Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

CAS RN |

915924-25-3 |

Source

|

| Record name | 5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

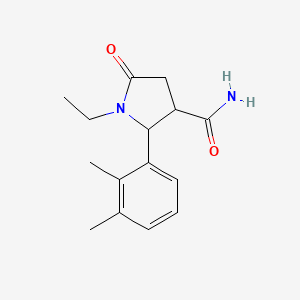

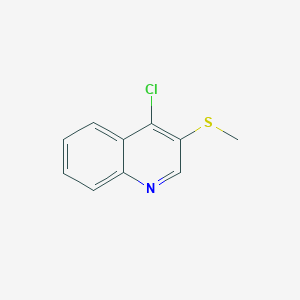

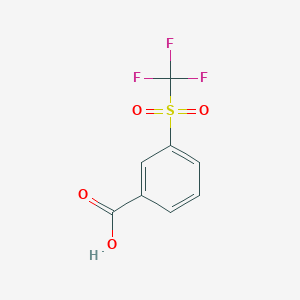

![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)

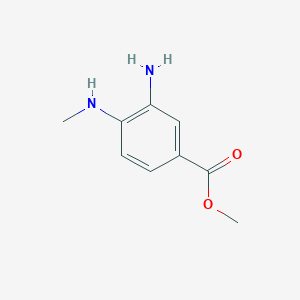

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)